molecular formula C13H14N2O4 B448494 2,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide CAS No. 349617-25-0

2,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Katalognummer: B448494
CAS-Nummer: 349617-25-0
Molekulargewicht: 262.26g/mol
InChI-Schlüssel: MYKFBKYCDBCZGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is an organic compound with the molecular formula C13H14N2O4 It is a benzamide derivative featuring methoxy groups at the 2 and 4 positions on the benzene ring and an oxazole ring attached to the amide nitrogen

Eigenschaften

CAS-Nummer

349617-25-0

Molekularformel

C13H14N2O4

Molekulargewicht

262.26g/mol

IUPAC-Name

2,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

InChI

InChI=1S/C13H14N2O4/c1-8-6-12(15-19-8)14-13(16)10-5-4-9(17-2)7-11(10)18-3/h4-7H,1-3H3,(H,14,15,16)

InChI-Schlüssel

MYKFBKYCDBCZGA-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=C(C=C2)OC)OC

Kanonische SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=C(C=C2)OC)OC

Löslichkeit

21.4 [ug/mL]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-amino-2-methylpropanoic acid derivatives, under acidic or basic conditions.

    Coupling with Benzamide: The oxazole derivative is then coupled with 2,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine or pyridine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

Wirkmechanismus

The mechanism of action of 2,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The oxazole ring and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dimethoxybenzamide: Lacks the oxazole ring, making it less versatile in terms of chemical reactivity and biological activity.

    N-(5-Methyl-1,2-oxazol-3-yl)benzamide: Lacks the methoxy groups, which may reduce its ability to participate in certain chemical reactions or interactions.

Uniqueness

2,4-Dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to the presence of both methoxy groups and the oxazole ring. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound for various scientific research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.